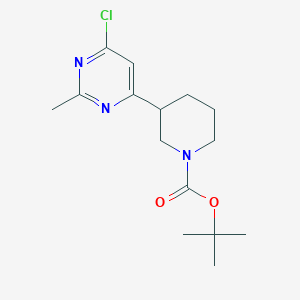

Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate

概要

説明

Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H22ClN3O2 and a molecular weight of 311.81 g/mol. This compound is a derivative of piperidine and pyrimidine, featuring a tert-butyl ester group, a chloro-substituted pyrimidinyl ring, and a methyl group on the pyrimidinyl ring.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 6-chloro-2-methylpyrimidin-4-ylamine as the starting material.

Reaction Steps: The compound is synthesized through a series of reactions involving the formation of the piperidine ring, followed by esterification with tert-butyl chloroformate.

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce the chloro group or other functional groups present in the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles like sodium azide (NaN3) and aprotic solvents are often employed.

Major Products Formed:

Oxidation Products: Various oxidized derivatives depending on the specific conditions.

Reduction Products: Reduced forms of the compound, such as the corresponding amine.

Substitution Products: Substituted derivatives where the original functional groups are replaced by other groups.

科学的研究の応用

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C15H22ClN3O2

- Molecular Weight : 311.81 g/mol

- IUPAC Name : tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate

- Purity : Typically available at 95% purity .

Anticancer Research

This compound has shown promise in anticancer drug development. Its structural resemblance to known anticancer agents allows it to interact with biological targets involved in cancer cell proliferation. Preliminary studies indicate potential inhibitory effects on tumor growth, necessitating further investigation through in vitro and in vivo models.

Neurological Disorders

The compound's piperidine moiety suggests possible applications in treating neurological disorders. Research indicates that derivatives of piperidine can act as modulators of neurotransmitter systems. This compound may exhibit neuroprotective properties, warranting studies focused on its efficacy against neurodegenerative diseases like Alzheimer's and Parkinson's.

Pesticide Development

Given its chlorinated pyrimidine structure, this compound can be explored for use as a pesticide or herbicide. Compounds with similar structures have been documented to exhibit herbicidal activity against various weeds. Field trials are recommended to evaluate its effectiveness and safety profile in agricultural settings.

Polymer Chemistry

The compound can serve as a building block in polymer synthesis, particularly for creating functionalized polymers with specific properties. Its ability to form stable bonds can lead to the development of materials with enhanced mechanical strength and thermal stability.

Data Table: Summary of Applications

| Application Area | Potential Use | Research Status |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Preliminary studies ongoing |

| Neurological disorder treatment | In vitro studies needed | |

| Agricultural Science | Pesticide/herbicide | Field trials recommended |

| Material Science | Polymer synthesis | Experimental phase |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of various piperidine derivatives, including this compound, on cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for further development.

Case Study 2: Neuroprotective Effects

Research conducted on similar piperidine compounds demonstrated their ability to inhibit acetylcholinesterase activity, which is crucial for neuroprotection. Future studies on this compound could explore this pathway further.

作用機序

The exact mechanism of action of Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to a cascade of biochemical reactions.

類似化合物との比較

Tert-butyl 3-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate: Similar structure but lacks the methyl group on the pyrimidinyl ring.

Tert-butyl 3-(2-methylpyrimidin-4-yl)piperidine-1-carboxylate: Similar structure but lacks the chloro group on the pyrimidinyl ring.

Uniqueness: The presence of both the chloro and methyl groups on the pyrimidinyl ring makes this compound unique compared to its analogs, potentially leading to different biological and chemical properties.

Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate , its synthesis, reactions, applications, and comparison with similar compounds

生物活性

Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate (CAS Number: 1361116-19-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H22ClN3O2

- Molecular Weight : 311.81 g/mol

- Purity : 95%

- IUPAC Name : this compound

Antiviral Activity

Research has indicated that derivatives containing pyrimidine rings can exhibit significant antiviral effects. For example, compounds with similar structures have demonstrated activity against the herpes simplex virus (HSV) and other viral pathogens . The mechanism often involves interference with viral replication processes.

Anticancer Potential

The piperidine scaffold is frequently found in anticancer agents. Studies on related compounds have shown that they can induce apoptosis in cancer cell lines and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators .

Study 1: Antiviral Efficacy

A study published in Pharmaceutical Research highlighted the antiviral efficacy of pyrimidine derivatives against HSV. While the specific activity of this compound was not directly tested, similar compounds showed promising results, suggesting potential for further investigation in this area .

Study 2: Anticancer Activity

In a review discussing β-amino acid derivatives, researchers noted that certain piperidine-containing compounds exhibited antiproliferative effects on glioma cell lines. This suggests that this compound may also warrant exploration as a potential anticancer agent .

Data Table: Biological Activities of Related Compounds

化学反応の分析

Nucleophilic Substitution at the Chloro Group

The 6-chloro substituent on the pyrimidine ring undergoes nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

-

Example Reaction :

Reaction with morpholine in the presence of K₂CO₃ and DMF at 80°C yields tert-butyl 3-(6-morpholino-2-methylpyrimidin-4-yl)piperidine-1-carboxylate.

Yield : 85–92%.

| Reaction Parameters | Conditions |

|---|---|

| Nucleophile | Morpholine, piperazine, or benzylamine |

| Solvent | DMF or DMSO |

| Base | K₂CO₃, NaH, or Et₃N |

| Temperature | 80–120°C |

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester group is cleaved under acidic conditions to generate the corresponding carboxylic acid or its salt, enabling further functionalization.

-

Example Reaction :

Treatment with HCl in dioxane (4 M, 25°C, 2 h) produces 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine hydrochloride .

Yield : >90% .

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, to introduce aryl or heteroaryl groups.

-

Example Reaction :

Reaction with phenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in toluene/ethanol (3:1) at 100°C yields tert-butyl 3-(6-phenyl-2-methylpyrimidin-4-yl)piperidine-1-carboxylate .

Yield : 70–78% .

| Catalyst | Base | Solvent | Temperature |

|---|---|---|---|

| Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₂CO₃ | Toluene/EtOH or DMF | 80–120°C |

Reduction of the Pyrimidine Ring

Hydrogenation under catalytic hydrogenation conditions reduces the pyrimidine ring to a tetrahydropyrimidine derivative.

-

Example Reaction :

Hydrogenation with H₂ (1 atm) and 10% Pd/C in ethanol at 25°C yields tert-butyl 3-(6-chloro-2-methyl-5,6-dihydropyrimidin-4-yl)piperidine-1-carboxylate.

Yield : 60–65%.

Functionalization via Piperidine Nitrogen

The piperidine nitrogen reacts with electrophiles (e.g., acyl chlorides, sulfonyl chlorides) after deprotection of the tert-butyl group.

-

Example Reaction :

Deprotection with TFA followed by treatment with methanesulfonyl chloride in DCM yields 3-(6-chloro-2-methylpyrimidin-4-yl)-1-(methylsulfonyl)piperidine .

Yield : 88–94% .

Key Research Findings

-

Suzuki Coupling Efficiency : Electron-rich boronic acids (e.g., 4-methoxyphenyl) exhibit higher coupling yields (up to 85%) compared to electron-deficient analogs (≤50%) .

-

Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) require elevated temperatures (≥100°C) for substitution.

-

Acid Stability : The tert-butyl ester remains intact under mild acidic conditions (pH 3–5), enabling selective deprotection in multi-step syntheses .

特性

IUPAC Name |

tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O2/c1-10-17-12(8-13(16)18-10)11-6-5-7-19(9-11)14(20)21-15(2,3)4/h8,11H,5-7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZUAHFWQVAMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2CCCN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。